molecular formula C6H7NO4 B043196 Methyl 5-methoxy-1,3-oxazole-2-carboxylate CAS No. 477870-14-7

Methyl 5-methoxy-1,3-oxazole-2-carboxylate

Cat. No. B043196
M. Wt: 157.12 g/mol
InChI Key: VGWHLCLCKMXXIQ-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-1,3-oxazole-2-carboxylate is a compound of interest within organic chemistry, particularly for its role in synthesizing more complex molecules and its potential as a precursor for biologically active compounds. Its structural and chemical properties render it a versatile intermediate in organic synthesis, allowing for various chemical modifications and transformations.

Synthesis Analysis

The synthesis of oxazole derivatives, including methyl 5-methoxy-1,3-oxazole-2-carboxylate, can be achieved through several methods. One approach involves the formal [3+2] cycloadditions of 5-methoxyoxazoles with aldehydes in the presence of catalysts such as methylaluminum β-binaphthoxide, leading to oxazoline carboxylates with high cis-selectivity. Another method employs tin(IV) chloride catalysis for the synthesis of oxazoline-4-carboxylates by cycloaddition of 5-methoxyoxazoles with α-alkoxy aldehydes, resulting in compounds with high diastereoselectivity (Suga, Shi, & Ibata, 1993) (Suga, Fujieda, Hirotsu, & Ibata, 1994).

Scientific Research Applications

  • Synthesis of Natural Products : A derivative, 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole, is used in the total synthesis of siphonazoles A and B, unique natural products (Zhang & Ciufolini, 2009).

  • Cycloadditions in Organic Chemistry : Methylaluminum-binaphthoxide enhances cis-selectivity in formal [3+2] cycloadditions of 5-alkoxyoxazoles with aldehydes for synthesizing 2-oxazoline-4-carboxylates (Suga, Shi, & Ibata, 1993).

  • Anticancer Activity : Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate shows potent cytotoxic activity against human cancer cells (Pilyo et al., 2020).

  • Photocycloaddition : The process leads to stereoselective generation of vicinal stereogenic quaternary centers, resulting in erythro beta-hydroxy dimethyl aspartates (Griesbeck, Bondock, & Lex, 2004).

  • Diastereoselective Synthesis : Demonstrated in the synthesis of 2-oxazoline-4-carboxylates by formal [3+2] cycloadditions (Suga, Fujieda, Hirotsu, & Ibata, 1994).

  • Activation in Nucleophilic Aromatic Substitution : Oxazoles with substituted groups can activate ortho-leaving groups (Cram, Bryant, & Doxsee, 1987).

  • Electrochemical Methoxylation : Used in the synthesis of cis- or trans-4-alkyl-5-methyl-2-oxazolidinones and their dichiral 2-amino alcohols (Zietlow & Steckhan, 1994).

  • Inhibition of Blood Platelet Aggregation : 5-substituted oxazole-4-carboxylic acid derivatives have shown inhibitory activity on blood platelet aggregation (Ozaki et al., 1983).

  • Synthesis and Transformations : Derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid were synthesized for further transformations (Prokopenko et al., 2010).

  • Zwitterionic Mechanism in Abnormal Diels-Alder Adducts Formation : The formation of abnormal Diels-Alder adducts of 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene (Ibata et al., 1986).

Safety And Hazards

Specific safety and hazard information for “Methyl 5-methoxy-1,3-oxazole-2-carboxylate” was not found in the search results. It’s always important to handle chemical compounds with care and refer to Material Safety Data Sheets (MSDS) for detailed safety information .

Future Directions

The future directions for “Methyl 5-methoxy-1,3-oxazole-2-carboxylate” and similar compounds could involve further exploration of their biological activities. Oxazole derivatives have been the focus of many research studies due to their wide spectrum of biological activities, making them valuable for medical applications .

Relevant Papers A comprehensive review on the biological activities of oxazole derivatives has been published, highlighting the therapeutic potentials of oxazole scaffolds . This review could provide valuable insights into the potential applications of “Methyl 5-methoxy-1,3-oxazole-2-carboxylate” and similar compounds.

properties

IUPAC Name

methyl 5-methoxy-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-9-4-3-7-5(11-4)6(8)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWHLCLCKMXXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363432
Record name methyl 5-methoxy-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methoxy-1,3-oxazole-2-carboxylate

CAS RN

477870-14-7
Record name 2-Oxazolecarboxylic acid, 5-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477870-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-methoxy-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a warm (35-40° C.) suspension of phosphorous pentoxide (77.7 g, 109 mmol) in anhydrous acetonitrile (200 mL) was added methyl[(2-methoxy-2-oxoethyl)amino](oxo)acetate (19.19 g, 109.6 mmol). The reaction mixture was heated to 65° C., then stirred overnight at room temperature. The product mixture was cooled to 0° C. and carefully quenched with ice and brine keeping the reaction from generating an unsuitable exotherm. The resultant mixture was extracted with ethyl acetate (600 mL). The organic extract was washed with brine, dried with Na2SO4, then concentrated under vacuum. The residue was subjected to column chromatography on silica gel eluting with 100% CH2Cl2. The appropriate fractions were combined and concentrated to afford the title compound as a light yellow solid that was used without further purification.
Quantity
77.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.19 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MA Kuznetsov, AV Ushkov, SI Selivanov… - Russian journal of …, 2009 - Springer
Thermolysis of dimethyl esters of stereoisomeric phthalimidoaziridine-2,3-dicarboxylic acids in the presence of dimethyl fumarate, dimethyl maleate, and N-phenylmaleimide occurred …
Number of citations: 1 link.springer.com
J Zheng, D Zhu, Z Yang, H Chen, W Wang, LL Gan… - …, 2023 - thieme-connect.com
A metal-free and facile synthesis of substituted 2-acyloxazole derivatives from α-aminoketones was developed via a TBHP/KI-promoted oxidative cyclization. This procedure proceeded …
Number of citations: 2 www.thieme-connect.com

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